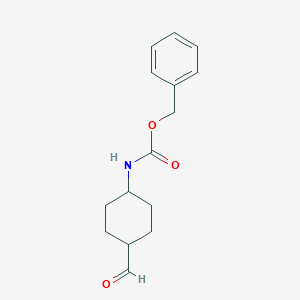

Benzyl 4-formylcyclohexylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-formylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIRQISQWQDGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619359 | |

| Record name | Benzyl (4-formylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170737-41-4 | |

| Record name | Benzyl (4-formylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Stereochemical Considerations in the Chemistry of Benzyl 4 Formylcyclohexylcarbamate Analogs

Mechanistic Investigations of Carbamate-Forming Reactions

The formation of the carbamate (B1207046) functionality is a cornerstone in the synthesis of benzyl (B1604629) 4-formylcyclohexylcarbamate analogs. Various methods have been developed for carbamate synthesis, each with its own mechanistic nuances.

Catalytic processes for carbamate formation often proceed through a series of well-defined intermediates. For instance, in rhodium-catalyzed oxidative carbonylation reactions, the catalytic cycle can involve the migratory insertion of a carbonyl ligand into a metal-nitrogen bond to form a carbamoyl (B1232498) intermediate. unizar.es Subsequent reductive elimination then yields the carbamate product and regenerates the active catalyst. unizar.es The efficiency of such catalytic cycles can be influenced by the choice of oxidant and reaction conditions. unizar.es

In the context of using carbon dioxide as a C1 source, superbases can mediate carbamate formation. rsc.org Mechanistic studies suggest that zwitterionic superbase-CO2 adducts can form. rsc.org However, detailed investigations have shown that these adducts may not be the direct carboxylating agents. Instead, it is proposed that CO2 dissociates from the adduct before a concerted carboxylation occurs, where the superbase's role is to deprotonate the amine as it attacks a free CO2 molecule. rsc.org This understanding is significant for designing new synthetic strategies.

The table below summarizes key catalytic systems and proposed intermediates in carbamate synthesis.

| Catalyst System | Key Intermediates | Reaction Type |

| Rhodium complexes / Oxone | Rh-carbonyl, Rh-amido, Rh-carbamoyl | Oxidative Carbonylation |

| Superbases (e.g., TMG) / CO2 | Zwitterionic superbase-CO2 adduct, Carbamic acid | Carboxylation |

| PdCl2 / CO / Organic Azides | Isocyanate | Carbonylative Staudinger Reaction |

This table provides a simplified overview of proposed intermediates in selected catalytic carbamate formation reactions.

Alternatively, carbamates themselves can act as electrophiles under certain conditions. For example, N-benzyloxycarbamates can react with stabilized carbon nucleophiles. nih.gov This reactivity has been exploited for the synthesis of functionalized hydroxamic acids. nih.gov The success of this approach relies on the use of stabilized nucleophiles to prevent undesired side reactions. nih.gov

The interaction between nucleophiles and electrophiles in carbamate synthesis is also central to metal-catalyzed processes. In the insertion of CO2 into metal-heteroatom bonds, a common pathway involves the nucleophilic attack of a nitrogen lone pair on the carbon atom of CO2. researchgate.net The electronic properties of the substituents on the metal complex can influence the activation barrier for this process. researchgate.net

The generation of isocyanate intermediates is a pivotal strategy in the synthesis of carbamates, including those with a cyclohexyl moiety. nih.govnih.gov A widely used method for generating isocyanates is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097). nih.govnih.gov The resulting isocyanate can then be trapped in situ by an alcohol, such as benzyl alcohol, to furnish the corresponding benzyl carbamate. nih.govnih.gov This method is versatile and can be applied to a range of carboxylic acids to produce carbamates and ureas. nih.gov

Modifications to the Curtius rearrangement have been developed to improve its efficiency and scope. acs.orgorganic-chemistry.org For instance, the use of di-tert-butyl dicarbonate (B1257347) and sodium azide allows for the formation of acyl azides from carboxylic acids, which then undergo the Curtius rearrangement. acs.orgorganic-chemistry.org The presence of additives like tetrabutylammonium (B224687) bromide and zinc(II) triflate can facilitate this process. acs.org

Another important route to isocyanates is the Hofmann rearrangement, where an amide is treated with a halogen in the presence of a base. acs.org This rearrangement also proceeds through an isocyanate intermediate that can be trapped by an alcohol to yield a carbamate. acs.org Additionally, isocyanates can be generated from arylamines and CO2, where a carbamic acid intermediate is dehydrated to form the isocyanate. organic-chemistry.orgorganic-chemistry.org

The trapping of the isocyanate intermediate is a crucial step in these synthetic pathways. The choice of the trapping agent determines the final product, with alcohols leading to carbamates and amines leading to ureas. nih.gov

Stereochemical Control and Conformational Analysis of Cyclohexyl Carbamates

The stereochemistry of the cyclohexane (B81311) ring in benzyl 4-formylcyclohexylcarbamate analogs has a profound impact on their biological activity and physical properties. Therefore, controlling the stereochemistry during synthesis is of paramount importance.

The development of enantioselective and diastereoselective methods for the synthesis of substituted cyclohexyl carbamates is a significant area of research. One notable example is the enantioselective synthesis of a key intermediate for CCR2 antagonists, which features a substituted cyclohexyl carbamate moiety. nih.gov This synthesis utilized an iodolactamization as the key stereochemistry-defining step. nih.gov

Cascade reactions, such as inter- and intramolecular double Michael additions, have been employed for the diastereoselective synthesis of highly substituted cyclohexanones, which can serve as precursors to cyclohexyl carbamates. beilstein-journals.orgnih.govresearchgate.net These reactions can proceed with high diastereoselectivity, often controlled by the reaction conditions and the nature of the substrates and catalysts used. beilstein-journals.orgnih.govresearchgate.net

Asymmetric 1,2-carbamoyl rearrangements of lithiated chiral carbamates have also been investigated to produce α-hydroxy amides with high diastereoselectivity. nih.gov While not directly producing cyclohexyl carbamates, this methodology highlights the use of chiral auxiliaries to control stereochemistry in carbamate rearrangements. The stereochemical outcome is often rationalized by proposing a favored transition state model where the chiral auxiliary directs the approach of the reagents. nih.gov

The table below highlights some approaches to stereoselective synthesis of cyclohexyl derivatives.

| Method | Key Feature | Stereochemical Outcome |

| Iodolactamization | Formation of a bicyclic lactam | Enantioselective |

| Cascade Michael Addition | Double conjugate addition | Diastereoselective |

| Asymmetric 1,2-Carbamoyl Rearrangement | Use of a chiral auxiliary | Diastereoselective |

This table provides examples of synthetic strategies for achieving stereocontrol in the synthesis of cyclohexyl systems.

Organolithium reagents are powerful intermediates in organic synthesis, but their configurational stability can be a concern, especially when dealing with stereogenic centers. The configurational stability of cyclohexyl-substituted organolithium intermediates is crucial for stereoselective functionalization.

Studies on the configurational stability of α-heteroatom-substituted organolithium compounds have shown that they can be sufficiently stable at low temperatures to be used in stereoselective reactions with electrophiles. sit.edu.cn This increased stability is attributed to the pyramidalization of the carbanion and chelation of the lithium atom. sit.edu.cn However, many simple organolithium compounds are configurationally labile and can racemize or epimerize at higher temperatures. sit.edu.cn

For cyclohexyl systems, the interconversion between axial and equatorial conformers of the organolithium species can influence the stereochemical outcome of subsequent reactions. Research has shown that some substituted cyclohexyllithium reagents can equilibrate to the more stable all-equatorial conformation. uni-muenchen.de The rate of this equilibration is temperature-dependent. uni-muenchen.de Understanding the factors that govern the configurational stability of these intermediates, such as solvent, temperature, and the nature of substituents, is essential for designing stereoselective synthetic routes. nih.gov

Methodologies for Stereochemical Characterization in Cyclohexyl Systems

The stereochemistry of substituted cyclohexanes, including this compound, is crucial for understanding their reactivity and biological interactions. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. For a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is generally more stable due to the avoidance of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it.

For disubstituted cyclohexanes like this compound, which exists as cis and trans isomers, the relative stability of conformers is determined by the positions of both substituents. In the trans isomer, both the formyl group and the benzylcarbamate group can occupy equatorial positions, leading to a highly stable conformation. In the cis isomer, one group must be axial while the other is equatorial, resulting in destabilizing 1,3-diaxial interactions and consequently higher energy. The energy difference between conformers can be calculated, and the equilibrium constant (K) indicates the predominant conformation at a given temperature.

Several analytical techniques are employed to elucidate the precise stereochemistry and conformational preferences of these cyclohexyl systems.

| Methodology | Description | Application to Cyclohexyl Systems |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is particularly powerful for conformational analysis. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them. Axial-axial couplings are typically larger (10-13 Hz) than axial-equatorial or equatorial-equatorial couplings (2-5 Hz). | By analyzing the coupling patterns and chemical shifts of the cyclohexane ring protons, the axial or equatorial orientation of the formyl and carbamate substituents can be determined. This allows for the assignment of cis and trans isomers and the quantification of conformational equilibria. |

| Single-Crystal X-ray Diffraction | This technique provides definitive, high-resolution structural information, including bond lengths, bond angles, and the precise solid-state conformation of the molecule. | X-ray crystallography can confirm the chair conformation of the cyclohexane ring and the exact spatial arrangement of its substituents. Studies on similar N-substituted cyclohexanecarboxamides have used this method to confirm a chair conformation with equatorial substitution. |

| Computational Chemistry (e.g., DFT) | Density Functional Theory (DFT) and other molecular modeling methods are used to calculate the relative energies of different conformers and predict the most stable structures. These calculations can corroborate experimental findings and provide insights into transition states. | For complex substituted cyclohexanes, computational analysis helps in predicting the lowest energy conformations and quantifying the energy differences between them, which can be difficult to determine experimentally alone. |

| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the presence of specific functional groups, such as the aldehyde (C=O stretch around 1720-1740 cm⁻¹) and the carbamate (C=O stretch around 1690-1715 cm⁻¹ and N-H stretch aroun |

Advanced Applications and Derivatization Strategies Utilizing Benzyl 4 Formylcyclohexylcarbamate As a Synthetic Building Block

Utilization as an Intermediate in the Synthesis of Complex Organic Molecules

The unique structure of Benzyl (B1604629) 4-formylcyclohexylcarbamate makes it an effective intermediate in the assembly of more complex organic molecules. evitachem.com The carbamate (B1207046) group provides a stable, protected form of an amine, which can be deprotected at a later synthetic stage. Simultaneously, the formyl group offers a site for a wide array of chemical transformations, including nucleophilic additions and condensation reactions. This dual functionality allows for sequential and controlled modifications, which is a cornerstone of complex molecule synthesis. For instance, the formyl group can be elaborated into a more complex side chain before the amine is unmasked for further reaction, a strategy often employed in the total synthesis of natural products and pharmaceutical agents.

Role as a Precursor for Diverse Chemical Entities

The reactivity of its two primary functional groups makes Benzyl 4-formylcyclohexylcarbamate a valuable precursor for a wide range of chemical derivatives.

The functional groups of this compound allow for specific and targeted chemical modifications.

Carbamate Group: The benzyl carbamate (Cbz) group is a well-established protecting group for amines. Its primary derivatization involves its removal (deprotection) to liberate the free amine. This is typically achieved under mild conditions, most commonly through catalytic hydrogenation, which cleaves the benzyl-oxygen bond to release the amine, toluene (B28343), and carbon dioxide. The resulting 4-aminocyclohexanecarbaldehyde can then undergo further reactions at the newly exposed amine site.

Formyl Group: The aldehyde functionality is highly versatile. It can be transformed through various established synthetic methods:

Oxidation: The formyl group can be oxidized to a carboxylic acid using standard oxidizing agents.

Reduction: It can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride.

Reductive Amination: Reaction with an amine in the presence of a reducing agent yields a secondary or tertiary amine.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the aldehyde into an alkene.

Condensation Reactions: It can participate in aldol (B89426) or Knoevenagel condensations to form new carbon-carbon bonds.

These derivatization strategies highlight the compound's utility in creating a library of structurally diverse molecules from a single starting material.

The carbamate functionality is a direct precursor to isocyanates, which are themselves highly reactive intermediates for synthesizing ureas. While direct conversion from a carbamate can be challenging, a common synthetic route involves first deprotecting the carbamate to the primary amine. This amine can then be converted to an isocyanate.

A modern and safer alternative to using phosgene (B1210022) for this conversion is the Staudinger–aza-Wittig reaction. beilstein-journals.orgd-nb.info In this type of reaction, the amine would first be converted to an azide (B81097), which then reacts with a phosphine (B1218219) (like triphenylphosphine) to form an iminophosphorane. This intermediate reacts with carbon dioxide to generate the isocyanate. beilstein-journals.orgd-nb.info

Once the isocyanate is formed, it can be readily converted into a wide array of urea (B33335) derivatives by reacting it with various primary or secondary amines. organic-chemistry.orgnih.gov This two-step sequence (carbamate → amine → isocyanate → urea) is a powerful tool in medicinal chemistry and materials science for creating compounds with specific hydrogen-bonding capabilities. nih.govrsc.org

Interactive Table: Plausible Synthesis of Urea Derivatives

| Starting Material | Reagent 1 | Intermediate | Reagent 2 (Amine) | Final Product Class |

| This compound | H₂/Pd-C | 4-Aminocyclohexanecarbaldehyde | 1. NaN₃, 2. PPh₃, 3. CO₂ | 4-Isocyanatocyclohexanecarbaldehyde |

| 4-Isocyanatocyclohexanecarbaldehyde | R-NH₂ | N/A | Benzylamine (B48309) | N,N'-Disubstituted Urea |

| 4-Isocyanatocyclohexanecarbaldehyde | R₂NH | N/A | Diethylamine | N,N',N'-Trisubstituted Urea |

Intermediacy in the Development of Targeted Chemical Scaffolds

The compound's structure is well-suited for the construction of specific, targeted molecular frameworks, including those found in pharmacologically active agents and advanced materials.

The synthesis of heterocyclic systems like quinolones and benzopyrones often relies on condensation reactions where an aldehyde is a key reactant.

Quinolone Synthesis: The formyl group of this compound can be utilized in established quinolone syntheses, such as the Friedländer annulation. In a hypothetical application, the aldehyde could react with a suitably substituted 2-aminoaryl ketone. The subsequent intramolecular condensation and dehydration would lead to the formation of a quinolone ring system bearing the protected aminocyclohexyl moiety. This approach allows for the introduction of a bulky, functionalized cyclohexyl group at a specific position on the quinolone scaffold, a strategy used to modulate the biological activity of these important antibacterial agents. nih.govvcu.edu

Benzopyrone (Coumarin) Synthesis: Similarly, in syntheses like the Knoevenagel or Perkin reactions for forming benzopyrones, the formyl group can act as the electrophilic partner. Reaction with an activated methylene (B1212753) compound, such as diethyl malonate in the presence of a base, followed by cyclization and decarboxylation, could yield a benzopyrone derivative. The presence of the cyclohexylcarbamate substituent would offer a handle for further modification or for influencing the molecule's physical and pharmacological properties. nih.gov

Chemical grafting is a technique used to modify the surface properties of a material by covalently attaching new molecules or polymer chains. uu.nlmdpi.com this compound possesses functional groups that make it suitable for such applications.

The aldehyde group can be used to graft the molecule onto polymer backbones that contain nucleophilic groups like amines or hydrazides, forming stable imine or hydrazone linkages. This process can alter the surface properties of materials like polypropylene (B1209903) or silica (B1680970), introducing new functionalities. nih.govijcce.ac.ir

Alternatively, the benzyl carbamate can be deprotected to the primary amine. This amine can then act as an initiator or a point of attachment for graft polymerization. For example, it could be used to initiate the ring-opening polymerization of N-carboxyanhydrides or be acylated with a molecule containing a polymerizable group (like acryloyl chloride). Furthermore, the amine could be used in radiation-induced graft polymerization, a method that uses radiation to create radical sites on a substrate polymer, which then initiate the polymerization of a monomer. mdpi.compsi.ch These strategies allow for the covalent bonding of the cyclohexyl moiety to a polymer surface, potentially enhancing properties like biocompatibility, adhesion, or thermal stability.

Q & A

Q. What are the optimized synthetic routes for Benzyl 4-formylcyclohexylcarbamate, and how do reaction conditions influence yield?

The synthesis typically involves carbamate formation between 4-formylcyclohexylamine and benzyl chloroformate under alkaline conditions. Key parameters include temperature (0–5°C to minimize side reactions), solvent choice (e.g., THF or dichloromethane), and stoichiometric ratios. Purification via column chromatography or recrystallization ensures high purity (>95%). Contamination risks arise from incomplete removal of intermediates like 4-formylcyclohexylamine; HPLC monitoring is recommended .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm the formyl group (δ ~9.8 ppm for aldehyde proton) and carbamate linkage (δ ~155 ppm for carbonyl).

- X-ray Crystallography : Resolves stereochemistry (e.g., cis/trans cyclohexyl conformation) and hydrogen-bonding networks .

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C carbamate) validate functional groups .

Q. How does the formyl group influence reactivity in common organic transformations?

The formyl group participates in nucleophilic additions (e.g., Grignard reactions), oxidations to carboxylic acids (via KMnO), and condensations (e.g., Wittig reactions). Competing reactivity of the carbamate group necessitates selective protection strategies, such as using TEMPO for controlled oxidation .

Advanced Research Questions

Q. How can contradictory data on reaction outcomes (e.g., oxidation yields) be resolved in mechanistic studies?

Discrepancies often arise from catalyst choice (e.g., cerium vs. iron-based systems) or solvent polarity affecting transition states. For example, Fe(NO) promotes radical pathways in alcohol oxidations, while (NH)Ce(PO) favors acid-catalyzed mechanisms. Kinetic studies (e.g., rate constants via GC-MS) and DFT calculations clarify dominant pathways .

Q. What strategies enable enantioselective synthesis of trans- vs. cis-4-formylcyclohexylcarbamate derivatives?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) control cyclohexyl ring stereochemistry. HPLC with chiral columns or X-ray diffraction validates enantiomeric excess (>90%) .

Q. How does this compound interact with enzymatic targets, and what assays quantify binding affinity?

The carbamate moiety covalently binds serine hydrolases (e.g., acetylcholinesterase), while the formyl group enhances membrane permeability. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure values (nM–μM range). Competitive inhibition assays with fluorogenic substrates validate specificity .

Q. What thermodynamic data (e.g., ΔH, ΔG) are essential for predicting stability under physiological conditions?

Differential scanning calorimetry (DSC) determines melting points (>150°C) and decomposition profiles. Hydrolysis kinetics (pH 7.4, 37°C) reveal half-life (e.g., ~24 hours), critical for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.